

A Researcher's Guide to Cross-Reactivity of IRDye® 800CW Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025



In the pursuit of accurate and reproducible results in multiplex immunoassays, the specificity of secondary antibodies is paramount. IRDye® 800CW, a near-infrared fluorescent dye, is a popular choice for applications like Western Blots and In-Cell Western™ Assays due to its high sensitivity and low background.[1] However, the potential for cross-reactivity—where a secondary antibody binds to unintended immunoglobulins—can compromise data integrity, especially in multi-color experiments.[2] This guide provides an objective comparison of highly cross-adsorbed IRDye 800CW labeled secondary antibodies, supported by experimental protocols and data, to aid researchers in making informed decisions.

Understanding Cross-Reactivity

Cross-reactivity occurs when antibodies raised against immunoglobulins (IgG) from one species recognize structurally similar epitopes on IgGs from another species.[2] This is a significant concern in multiplexing, where primary antibodies from different host species are used simultaneously.[3][4] To mitigate this, manufacturers employ a purification step called cross-adsorption (or pre-adsorption), where the secondary antibody solution is passed through a column containing immobilized serum proteins from various species.[5][6] This process removes antibodies that bind to off-target IgGs, resulting in a "highly cross-adsorbed" secondary antibody with minimal species cross-reactivity.[2][7][8]

Performance Comparison of 800CW Secondary Antibodies



The degree of cross-reactivity is a critical performance metric. Manufacturers typically test their highly cross-adsorbed antibodies via methods like ELISA or dot blot to ensure minimal binding to non-target species' IgGs.[9][10][11] While specific quantitative data across a wide range of alternatives is often proprietary, the general performance expectation for a highly cross-adsorbed antibody is a cross-reactivity level of less than 1%.[7]

Below is a summary table illustrating the typical specificity of commonly used, highly cross-adsorbed IRDye 800CW secondary antibodies. The values represent the tested species against which the antibody has been adsorbed to ensure minimal cross-reactivity.

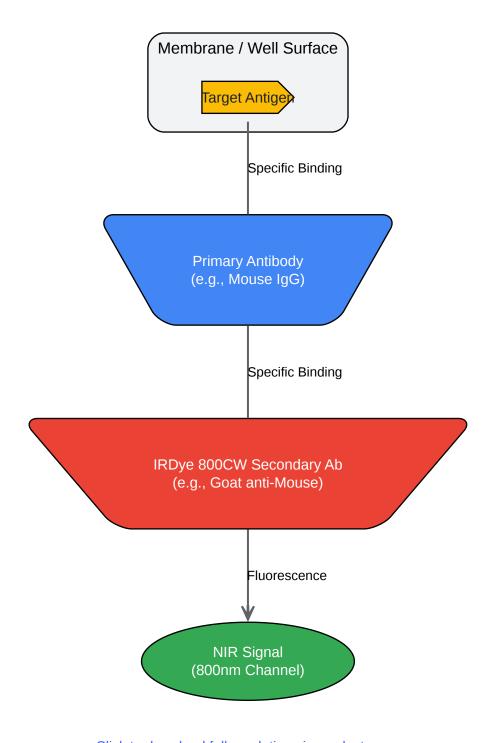
Secondary Antibody (Host: Goat)	Target Species	Species Adsorbed Against
IRDye 800CW Goat anti- Mouse IgG (H+L)	Mouse	Human, Rabbit, Goat, Rat, Horse[10]
IRDye 800CW Goat anti- Rabbit IgG (H+L)	Rabbit	Human, Mouse, Rat, Sheep, Chicken[11]
IRDye 800CW Goat anti-Rat	Rat	Mouse, Bovine, Horse, Human, Rabbit[12]
IRDye 800CW Goat anti- Human IgG (H+L)	Human	Bovine, Horse, Mouse[13]

Note: This table is a summary based on manufacturer-provided specificity data. Researchers should always consult the specific product datasheet for the most accurate and lot-specific information. It's also crucial to note that even highly cross-adsorbed antibodies may exhibit some minimal cross-reactivity, particularly between closely related species like mouse and rat. [3][14]

Visualizing the Detection Principle

The fundamental principle of indirect detection in an immunoassay involves the specific binding of a labeled secondary antibody to a primary antibody that has already bound to the target antigen. This amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody.[5]





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Caption: Indirect detection workflow in an immunoassay.

Experimental Protocol: Dot Blot for Cross-Reactivity Testing



This protocol outlines a dot blot procedure to verify the cross-reactivity of an IRDye 800CW labeled secondary antibody against immunoglobulins from various species.

Materials and Reagents

- Membrane: Low-fluorescence PVDF or Nitrocellulose[14]
- Immunoglobulins (IgG): Purified IgG from a panel of species (e.g., Mouse, Rat, Rabbit, Goat, Human, Sheep, Chicken)
- IRDye 800CW Labeled Secondary Antibody: The antibody to be tested (e.g., IRDye 800CW Goat anti-Mouse IgG).
- Blocking Buffer: Intercept® (TBS) or (PBS) Blocking Buffer[4]
- Antibody Diluent: Intercept® T20 Antibody Diluent or blocking buffer with 0.2% Tween® 20.
 [4][15] For PVDF, 0.01-0.02% SDS can be added to the secondary antibody diluent.[4][15]
- Wash Buffer: 1X TBS with 0.1% Tween 20 (TBST) or 1X PBS with 0.1% Tween 20 (PBST).
 [14]
- Imaging System: A near-infrared imaging system with an 800nm channel (e.g., LI-COR Odyssey®).[16]

Procedure

- Prepare IgG Panel: Serially dilute the purified IgGs from each species in PBS or TBS.
- Spot IgG onto Membrane: Carefully spot 1 μ L of each IgG dilution onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.
- Block Membrane: Place the membrane in an incubation box and block with Intercept® Blocking Buffer for 1 hour at room temperature with gentle shaking.[4]
- Primary Antibody Incubation (Control): For a positive control lane/spot, incubate with a primary antibody that the secondary is designed to detect.

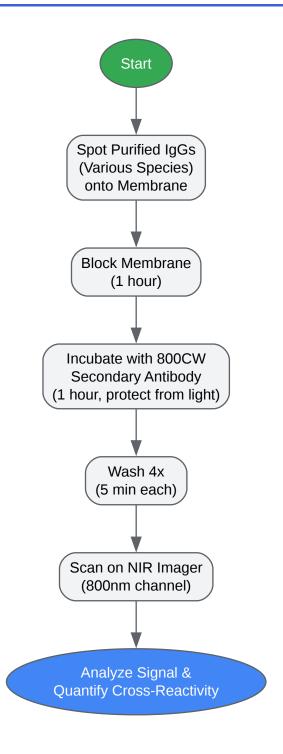


- Wash Membrane: Wash the membrane 4 times for 5 minutes each with a generous amount of wash buffer (e.g., PBST) at room temperature with vigorous shaking.[14]
- Dilute Secondary Antibody: Dilute the IRDye 800CW secondary antibody in the appropriate diluent. A common starting dilution is 1:20,000.[9][15]
- Incubate with Secondary Antibody: Incubate the membrane in the diluted secondary antibody solution for 1 hour at room temperature with gentle shaking. Protect the membrane from light during this and all subsequent steps.[17]
- Wash Membrane: Repeat the wash step (Step 5) to remove unbound secondary antibody.
- Rinse and Scan: Rinse the membrane with 1X PBS or TBS to remove residual detergent.[14]
 Scan the wet membrane on a compatible near-infrared imaging system in the 800nm channel.[17]
- Analyze Results: Quantify the signal intensity for each spot. High signal on the target species' IgG and minimal-to-no signal on other species' IgGs indicates low cross-reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the dot blot protocol for assessing secondary antibody specificity.





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Caption: Workflow for dot blot cross-reactivity testing.

Conclusion

For researchers performing multiplex fluorescent Westerns or other immunoassays, selecting a highly cross-adsorbed IRDye 800CW labeled secondary antibody is critical for preventing off-



target signals and ensuring data accuracy.[3][14] While manufacturers provide antibodies that have undergone extensive purification to minimize species cross-reactivity, it is best practice to perform preliminary blots with each antibody alone to confirm specificity within the context of your specific experimental system.[3][4] By understanding the principles of cross-reactivity and employing validation protocols like the dot blot described here, scientists can confidently generate reliable and publishable data.

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• To cite this document: BenchChem. [A Researcher's Guide to Cross-Reactivity of IRDye® 800CW Labeled Secondary Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369195#cross-reactivity-testing-of-800cw-labeled-secondary-antibodies]

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